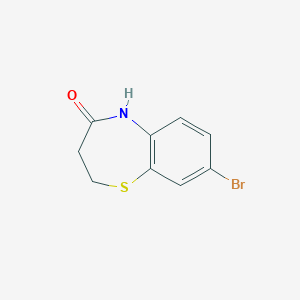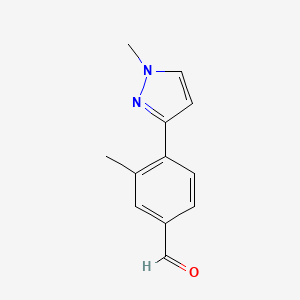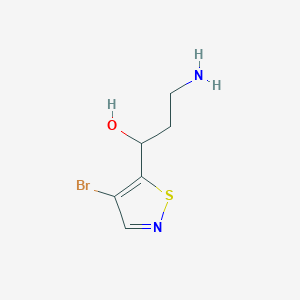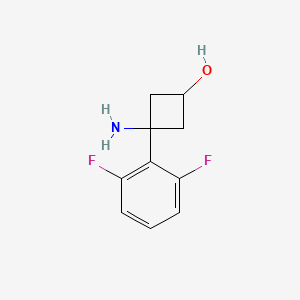
3-(2-Carboxyeth-1-YN-1-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Carboxyeth-1-YN-1-YL)benzoic acid: is an organic compound featuring a carboxylic acid functional group attached to a benzene ring. This compound is of interest due to its unique structure, which includes an alkyne group, making it a versatile building block in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Carboxyeth-1-YN-1-YL)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Alkyne Introduction: An alkyne group is introduced through a reaction such as the Sonogashira coupling, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions followed by efficient carboxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Carboxyeth-1-YN-1-YL)benzoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-Carboxyeth-1-YN-1-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming covalent bonds with target molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Benzoic acid: A simpler aromatic carboxylic acid without the alkyne group.
4-(2-Carboxyeth-1-YN-1-YL)benzoic acid: A positional isomer with the alkyne group at a different position on the benzene ring.
3-(2-Carboxyeth-1-YN-1-YL)phenol: A similar compound with a hydroxyl group on the benzene ring.
Uniqueness: 3-(2-Carboxyeth-1-YN-1-YL)benzoic acid is unique due to the presence of both the alkyne and carboxylic acid functional groups, which provide a combination of reactivity and versatility not found in simpler aromatic carboxylic acids. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
870245-85-5 |
|---|---|
Fórmula molecular |
C10H6O4 |
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
3-(2-carboxyethynyl)benzoic acid |
InChI |
InChI=1S/C10H6O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,(H,11,12)(H,13,14) |
Clave InChI |
VFYNYEJZJHKGLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13163042.png)

![3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)
![3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13163073.png)








![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
